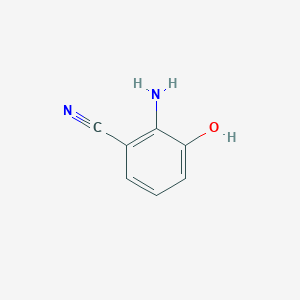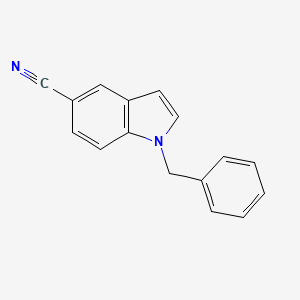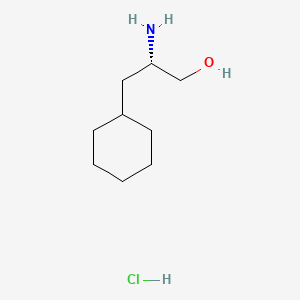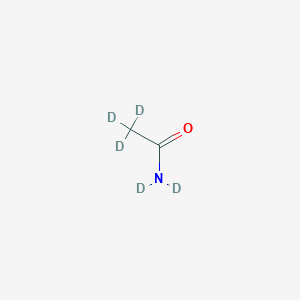
(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid" is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Boronic acids are known to form reversible covalent bonds with diols and other Lewis bases, making them versatile reagents in the formation of complex molecular structures . The presence of bromo and fluoro substituents on the aromatic ring can influence the reactivity and stability of the boronic acid, as seen in studies involving polyfluorophenylboronic acids .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of organolithium reagents or halodeboronation reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid was described using a two-step reaction process starting from an organic lithium reagent . These methods highlight the importance of boronic acids as intermediates in the synthesis of various organic compounds.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is influenced by the substituents on the aromatic ring. Fluorination, for example, can enhance the stability of cyclic semianhydrides in fluorinated phenylenediboronic acids . The presence of fluorine and other substituents can also affect the acidity and structural behavior of these compounds, as seen in the study of o-phenylenediboronic acids . Additionally, the synthesis and characterization of new boron compounds with various fluorinated ligands have provided insights into the molecular geometries and reactivity of these species .
Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions, most notably in cross-coupling reactions such as the Suzuki-Miyaura coupling. The coupling of aryl bromides with arylboronic acids, catalyzed by palladium complexes, is a key reaction in forming biaryl compounds . The reactivity of boronic acids in these reactions can be influenced by the presence of fluorine and other substituents, which can affect the rate of oxidative addition and transmetallation steps . The development of new palladium precatalysts has also enabled the fast coupling reactions of unstable polyfluorophenyl and heteroaryl boronic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are significantly impacted by their substituents. Tris(pentafluorophenyl)borane, a related boron compound, exhibits unique properties as a strong Lewis acid, catalyzing a variety of reactions including hydrometallation and alkylation . The fluorination of boronic acids can increase their acidity and influence their solid-state and solution structural properties . These properties are crucial for the application of boronic acids in the synthesis of complex organic molecules and materials .
Wissenschaftliche Forschungsanwendungen
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary : Pinacol boronic esters, which include compounds like “(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid”, are valuable building blocks in organic synthesis . They are used in a process called catalytic protodeboronation .
- Methods of Application : The process involves the use of a radical approach to achieve catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
2. Hydrolysis of Phenylboronic Pinacol Esters
- Methods of Application : The hydrolysis of some phenylboronic pinacol esters is described in the research . The kinetics of the reaction is dependent on the substituents in the aromatic ring .
- Results or Outcomes : The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Eigenschaften
IUPAC Name |
(2-bromo-6-fluoro-3-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFO3/c1-2-5-15-7-4-3-6(12)8(9(7)11)10(13)14/h3-4,13-14H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJDYNENADRSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OCCC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584581 |
Source


|
| Record name | (2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
CAS RN |
849052-20-6 |
Source


|
| Record name | B-(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)












